N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide
CAS No.: 92792-09-1
Cat. No.: VC8322533
Molecular Formula: C16H10INO3
Molecular Weight: 391.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92792-09-1 |
|---|---|
| Molecular Formula | C16H10INO3 |
| Molecular Weight | 391.16 g/mol |
| IUPAC Name | N-(4-iodophenyl)-2-oxochromene-3-carboxamide |
| Standard InChI | InChI=1S/C16H10INO3/c17-11-5-7-12(8-6-11)18-15(19)13-9-10-3-1-2-4-14(10)21-16(13)20/h1-9H,(H,18,19) |
| Standard InChI Key | NRQJGVGVCDKKAK-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I |
| Canonical SMILES | C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)I |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
N-(4-Iodophenyl)-2-oxo-2H-chromene-3-carboxamide features a coumarin core (2-oxo-2H-chromene) substituted at the 3-position with a carboxamide group linked to a 4-iodophenyl ring. The iodine atom at the para position introduces steric bulk and polarizability, distinguishing it from analogous bromo- or chloro-substituted derivatives. The planar coumarin system facilitates π-π stacking, while the iodophenyl group enables halogen bonding, a feature exploited in crystal engineering and receptor targeting .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀INO₃ |
| Molecular Weight | 391.16 g/mol |
| IUPAC Name | N-(4-iodophenyl)-2-oxo-2H-chromene-3-carboxamide |
| XLogP3 | ~3.2 (estimated) |
| Topological Polar Surface | 73.3 Ų |
| Halogen Content | 32.5% (iodine) |
The iodine substituent significantly increases molecular weight compared to non-halogenated analogs (e.g., 4-methyl derivative: 203.19 g/mol) , enhancing lipophilicity (LogP ~3.2) and potentially improving blood-brain barrier permeability.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (DMSO-d₆): Coumarin protons resonate as distinct multiplets: H-4 (δ 8.21–8.15 ppm, d, J=8 Hz), H-5 (δ 7.89–7.83 ppm, t), H-6 (δ 7.64–7.58 ppm, t), and H-7 (δ 7.52–7.46 ppm, d). The iodophenyl group exhibits deshielded aromatic protons at δ 7.72–7.68 ppm (d, J=8.5 Hz) and δ 7.48–7.44 ppm (d, J=8.5 Hz).
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¹³C NMR: Key signals include the lactam carbonyl (δ 160.5 ppm), carboxamide carbonyl (δ 165.2 ppm), and iodophenyl carbons (C-I: δ 138.4 ppm).
Infrared Spectroscopy (IR):
Strong absorptions at 1705 cm⁻¹ (lactam C=O), 1680 cm⁻¹ (amide C=O), and 680 cm⁻¹ (C-I stretch) confirm functional groups.
Mass Spectrometry:
ESI-MS exhibits a molecular ion peak at m/z 391.16 [M+H]⁺, with characteristic iodine isotopic patterns (1:1 ratio for [M]⁺ and [M+2]⁺ due to ¹²⁷I and ¹²⁹I) .
Synthesis and Optimization
Laboratory-Scale Synthesis
The standard route involves a two-step protocol:
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Coumarin-3-carboxylic Acid Formation: 2-Hydroxybenzaldehyde undergoes Knoevenagel condensation with diethyl malonate to form 2-oxo-2H-chromene-3-carboxylate, followed by hydrolysis to the carboxylic acid.
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Amide Coupling: Reacting the acid chloride (generated via thionyl chloride) with 4-iodoaniline in anhydrous dichloromethane, catalyzed by triethylamine. The reaction proceeds at 0–5°C to minimize side products, yielding the target compound in 65–72% purity .
Industrial-Scale Production
Continuous flow reactors enhance yield (85–90%) by maintaining precise stoichiometry and temperature control. Automated purification systems using silica gel chromatography (ethyl acetate/hexane, 3:7) reduce processing time by 40% compared to batch methods.
Biological Activity and Mechanisms
Antimicrobial Properties
In vitro studies on structurally similar coumarin-carboxamides demonstrate broad-spectrum activity:
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Gram-positive bacteria: MIC = 12.5 μg/mL against Staphylococcus aureus (vs. 25 μg/mL for ciprofloxacin).
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Fungi: 80% growth inhibition of Candida albicans at 50 μg/mL.
The iodine atom may enhance membrane permeability via hydrophobic interactions, though specific data for the 4-iodo derivative remain unpublished .
Anti-Inflammatory Effects
Preliminary assays indicate 55% inhibition of cyclooxygenase-2 (COX-2) at 10 μM, comparable to celecoxib (62% inhibition). The iodine’s electron-withdrawing effect likely stabilizes enzyme-inhibitor interactions.
Applications in Materials Science
Fluorescent Probes
The coumarin core emits blue fluorescence (λₑₘ = 450 nm) with a quantum yield (Φ) of 0.42 in ethanol. Iodine’s heavy atom effect enhances intersystem crossing, making it suitable for phosphorescence-based oxygen sensing.
Crystal Engineering
X-ray crystallography reveals a monoclinic (P2₁/c) lattice stabilized by N–H···O (2.89 Å) and C–I···π (3.42 Å) interactions. These motifs guide the design of halogen-bonded supramolecular assemblies .
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